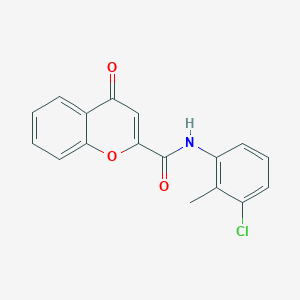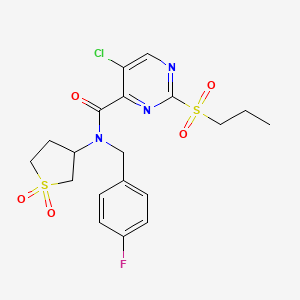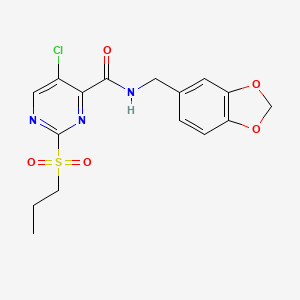![molecular formula C19H29N3O B11411228 N-[2-(1-hexyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B11411228.png)
N-[2-(1-hexyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE is a complex organic compound featuring a benzodiazole ring fused with a hexyl chain and a propanamide group. This compound is notable for its unique structure, which imparts specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the hexyl chain and the propanamide group. Common reagents include hexylamine, benzene derivatives, and propanoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency. Solvent recovery and purification steps are crucial to obtaining the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions might require low temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The benzodiazole ring is known to bind to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Share a similar core structure but differ in their side chains and functional groups.
Imidazoles: Another class of heterocyclic compounds with comparable properties.
Benzodiazepines: Known for their therapeutic uses, particularly in the central nervous system.
Uniqueness
N-[2-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE stands out due to its specific combination of a hexyl chain and a propanamide group, which imparts unique chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C19H29N3O |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N-[2-(1-hexylbenzimidazol-2-yl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H29N3O/c1-4-5-6-9-14-22-17-11-8-7-10-16(17)21-18(22)12-13-20-19(23)15(2)3/h7-8,10-11,15H,4-6,9,12-14H2,1-3H3,(H,20,23) |
InChI Key |
HQXGLWQOCZRWRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411148.png)
![4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide](/img/structure/B11411152.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11411165.png)
![2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11411167.png)
![2-(ethylsulfonyl)-N-(4-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B11411172.png)


![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11411192.png)
![ethyl 2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11411193.png)
![Butyl 4-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B11411201.png)
![(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide](/img/structure/B11411211.png)
![ethyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11411222.png)
![N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11411225.png)
